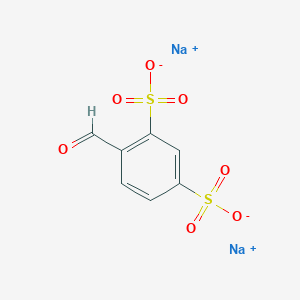

Sodium 4-formylbenzene-1,3-disulfonate

Description

Scholarly Context and Research Significance

Sodium 4-formylbenzene-1,3-disulfonate, also known by synonyms such as Disodium (B8443419) 4-formyl-1,3-benzenedisulfonate and Benzaldehyde-2,4-disulfonic acid disodium salt, holds a significant position in academic research due to its versatile chemical nature. nih.gov The presence of the formyl (aldehyde) group allows for a range of chemical transformations, including condensation reactions, while the sulfonate groups impart high water solubility, a crucial property for aqueous-phase applications. nih.gov

The research significance of this compound lies in its utility as a precursor and a modifying agent in the synthesis of more complex molecules and materials. Its applications span across various scientific domains, from the development of advanced polymer materials to its use as a tool in biochemical studies. The ability to introduce both reactivity and hydrophilicity into other molecules makes it a compound of interest for designing materials with tailored properties.

Structure

3D Structure of Parent

Properties

CAS No. |

33513-44-9 |

|---|---|

Molecular Formula |

C7H6NaO7S2 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

disodium;4-formylbenzene-1,3-disulfonate |

InChI |

InChI=1S/C7H6O7S2.Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;/h1-4H,(H,9,10,11)(H,12,13,14); |

InChI Key |

UDTSLIPXNXUTSA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O.[Na] |

Other CAS No. |

33513-44-9 |

Pictograms |

Irritant |

Synonyms |

Disodium Benzaldehyde-2,4-disulfonate; Sodium 4-Formylbenzene-1,3-disulfonate; Disodium 2,4-Disulfobenzaldehyde; Benzaldehyde-2,4-disulfonic Acid Disodium Salt; 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt; 4-Formyl-1,3-Benzenedisulfonic Acid So |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Techniques for Sodium 4 Formylbenzene 1,3 Disulfonate

Classical and Contemporary Synthetic Pathways

The preparation of Sodium 4-formylbenzene-1,3-disulfonate has traditionally relied on two primary strategies: the direct sulfonation of an aromatic precursor and nucleophilic displacement reactions. These methods, while established, continue to be refined for improved efficiency and selectivity.

Aromatic Sulfonation Strategies

A principal route to this compound involves the direct sulfonation of benzaldehyde (B42025). This electrophilic aromatic substitution reaction typically employs potent sulfonating agents such as oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. The electron-withdrawing nature of the formyl group directs the incoming sulfo groups primarily to the meta-positions, yielding the desired 1,3-disubstituted product.

The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts, including over-sulfonated species and sulfones. The choice of sulfonating agent and reaction conditions significantly influences the yield and purity of the final product.

A general representation of this reaction is as follows:

| Reactant | Reagent | Product |

|---|---|---|

| Benzaldehyde | Oleum (H₂SO₄·SO₃) | 4-Formylbenzene-1,3-disulfonic acid |

Following the sulfonation, the resulting sulfonic acid is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product, this compound.

Nucleophilic Displacement Approaches

An alternative synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of a suitably substituted benzene (B151609) derivative. A common precursor for this method is a di-halogenated benzaldehyde, which is treated with a sulfite (B76179) source, such as sodium sulfite.

This approach is particularly useful when the desired substitution pattern is not readily achievable through direct sulfonation. The presence of activating groups on the aromatic ring can facilitate the displacement of the leaving groups by the sulfite nucleophile. The reaction is typically carried out in a polar solvent at elevated temperatures.

Methodological Refinements for Purity and Yield Optimization

Achieving high purity and maximizing the yield of this compound are critical for its industrial applications. Research in this area has focused on advanced purification techniques and precise control over reaction parameters to minimize byproduct formation.

Crystallization and Chromatographic Purification Techniques

Crystallization is a fundamental technique for the purification of this compound. The crude product, being a salt, is often purified by recrystallization from aqueous solutions or mixed solvent systems. The choice of solvent is crucial to ensure high recovery of the purified product while leaving impurities in the mother liquor.

For achieving higher purity, chromatographic methods are employed. Ion-exchange chromatography is particularly effective in removing inorganic salts and other ionic impurities. High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification, offering excellent separation of the desired product from closely related byproducts.

| Purification Technique | Principle | Application |

|---|---|---|

| Recrystallization | Differential solubility | Removal of bulk impurities |

| Ion-Exchange Chromatography | Separation based on ionic charge | Removal of inorganic salts and ionic byproducts |

| HPLC | High-resolution separation | High-purity isolation and analysis |

Reaction Condition Control for Byproduct Minimization

The formation of byproducts is a significant challenge in the synthesis of this compound. The primary byproducts in sulfonation reactions include isomeric products, over-sulfonated compounds, and sulfones. In nucleophilic displacement reactions, incomplete substitution can lead to a mixture of products.

Careful control of reaction parameters is essential to minimize these unwanted side reactions. Key parameters include:

Concentration of Sulfonating Agent: The stoichiometry of the sulfonating agent is critical. An excess can lead to over-sulfonation, while an insufficient amount will result in incomplete conversion.

Reaction Time: Optimizing the reaction time is necessary to ensure complete conversion of the starting material without promoting the formation of degradation products or byproducts from prolonged exposure to harsh reaction conditions.

Catalyst: In some cases, catalysts can be used to improve the selectivity of the sulfonation reaction, favoring the formation of the desired isomer.

Recent studies have explored the use of computational modeling to predict the influence of various reaction parameters on the product distribution, aiding in the rational design of optimized synthetic protocols.

Novel Synthetic Routes and Sustainable Chemistry Considerations

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of this compound.

One promising area is the use of solid acid catalysts. Materials such as sulfated zirconia and functionalized silica (B1680970) have been investigated as reusable and less corrosive alternatives to traditional liquid acids like oleum. These catalysts can simplify product work-up and reduce the generation of acidic waste streams.

The application of microwave-assisted synthesis has also shown potential in accelerating sulfonation reactions. Microwave heating can lead to faster reaction times, higher yields, and in some cases, improved selectivity compared to conventional heating methods.

Furthermore, the use of ionic liquids as reaction media for sulfonation has been explored. Ionic liquids can offer advantages in terms of product separation and catalyst recycling. Their non-volatile nature also reduces the emission of volatile organic compounds (VOCs).

Solvent-free reaction conditions are another avenue being pursued to enhance the sustainability of the synthesis. Performing reactions in the absence of a solvent minimizes waste and simplifies the purification process.

The development of flow chemistry processes for sulfonation is also gaining traction. Continuous flow reactors offer better control over reaction parameters, enhanced safety for highly exothermic reactions, and the potential for more efficient and scalable production.

These novel approaches, while still under development for the specific synthesis of this compound, represent the future direction of research in this field, aiming for more efficient, economical, and environmentally friendly manufacturing processes.

Chemical Reactivity and Transformational Chemistry of Sodium 4 Formylbenzene 1,3 Disulfonate

Aldehyde Functionality in Condensation Reactions

The formyl (-CHO) group is the primary site for condensation reactions, most notably in the formation of Schiff bases. This reactivity is fundamental to its application in the synthesis of new molecules and functional materials.

Mechanistic Investigations of Schiff Base Formation

The reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a well-established condensation reaction. The general mechanism proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable intermediate known as a carbinolamine. dergipark.org.tr

Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine C=N double bond characteristic of a Schiff base. dergipark.org.tr

For aromatic aldehydes like Sodium 4-formylbenzene-1,3-disulfonate, the reactivity of the carbonyl group can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the sulfonate groups, can increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack by the amine. researchgate.net While specific kinetic studies on Schiff base formation with this compound are not extensively detailed in the provided literature, the fundamental mechanism is expected to follow this established pathway. The reaction is typically reversible and can be influenced by factors such as pH and the presence of catalysts.

Applications in Functional Polymer Synthesis

The ability of this compound to form Schiff bases is harnessed in the synthesis of functional polymers. The resulting imine linkages can be incorporated into the backbone of polymers, leading to the formation of poly(azomethine)s. These polymers are of interest due to their thermal stability and potential for electronic applications. dergipark.org.tr

The sulfonate groups on the monomer unit play a crucial role in determining the properties of the final polymer. They can impart water solubility or dispersibility to the polymer chain, which is advantageous for certain applications. For instance, this compound is utilized in the synthesis of polymer electrolyte membranes, which are essential components of electrochemical devices like fuel cells. The sulfonate groups within the polymer matrix can facilitate proton conductivity.

Furthermore, this compound can be used to modify existing natural polymers, such as chitosan (B1678972), through Schiff base formation. This modification introduces the sulfonated aromatic moiety onto the chitosan backbone, which can alter its physical and chemical properties for specific applications.

Influence of Sulfonate Groups on Reaction Profiles

The two sulfonate (-SO₃⁻) groups are not merely passive spectators in the chemical reactions of this compound. They actively influence the compound's reactivity and reaction pathways.

Enhancing Substrate Reactivity in Aqueous Media

A key characteristic conferred by the sodium sulfonate groups is high water solubility. This is a significant advantage for conducting chemical reactions in aqueous media, aligning with the principles of green chemistry. By ensuring the substrate is fully dissolved, reactions can proceed in a homogeneous phase, which often leads to faster reaction rates and higher yields compared to heterogeneous reaction systems. The sulfonation of organic molecules is a known strategy to enhance water solubility. mdpi.com This increased solubility facilitates reactions with other water-soluble reagents without the need for organic co-solvents.

The sulfonate groups are strongly electron-withdrawing. This electronic effect can enhance the reactivity of the aldehyde group toward nucleophiles. By withdrawing electron density from the benzene ring, the sulfonate groups make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles, such as amines in Schiff base formation. acs.org

Directing Effects in Electrophilic Aromatic Processes

In the context of electrophilic aromatic substitution, the substituents already present on the benzene ring dictate the position of a subsequent electrophilic attack. Both the formyl group (-CHO) and the sulfonate group (-SO₃H) are classified as deactivating, meta-directing groups. byjus.comstackexchange.com

Deactivating Nature: Both groups are strongly electron-withdrawing due to a combination of inductive and resonance effects. They pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

Meta-Directing Effect: When an electrophilic substitution reaction occurs on a benzene ring containing a meta-directing group, the incoming electrophile is predominantly directed to the carbon atoms at the meta position (C5 in this case). This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and most favorable sites for attack. byjus.com

In this compound, the benzene ring has substituents at positions 1, 3, and 4. The available positions for a new electrophile are C2, C5, and C6. Considering the directing effects of the existing groups:

The formyl group at C4 directs to C2 and C6 (meta positions relative to it).

The sulfonate group at C1 directs to C5 (meta position relative to it).

The sulfonate group at C3 directs to C5 (meta position relative to it).

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect | Favored Position(s) for Electrophilic Attack |

|---|---|---|---|---|

| -CHO | C4 | Deactivating | Meta | C2, C6 |

| -SO₃⁻ | C1 | Deactivating | Meta | C5 |

| -SO₃⁻ | C3 | Deactivating | Meta | C5 |

Multi-Component Reactions and Complex Formation

The reactivity of the aldehyde group in this compound makes it a potential candidate for multi-component reactions (MCRs). MCRs are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov Aldehydes are common components in well-known MCRs such as the Ugi and Passerini reactions. researchgate.netnih.govnih.gov Although specific examples involving this compound in these named reactions are not prevalent in the searched literature, its chemical nature suggests its suitability as a carbonyl component in such transformations.

Advanced Materials Science and Polymer Engineering Applications of Sodium 4 Formylbenzene 1,3 Disulfonate Derivatives

Development of Polymer Electrolyte Membranes for Electrochemical Systems

The development of high-performance polymer electrolyte membranes (PEMs) is crucial for the advancement of various electrochemical technologies, including fuel cells. Derivatives of Sodium 4-formylbenzene-1,3-disulfonate have been instrumental in the creation of novel PEMs with enhanced properties.

Structural Design Principles and Proton Conduction Mechanisms

The primary function of a PEM in a fuel cell is to facilitate the transport of protons from the anode to the cathode while preventing the passage of fuel and oxidant. The efficiency of this process is largely dependent on the molecular structure of the polymer membrane. The incorporation of sulfonated aromatic monomers, such as those derived from this compound, into polymer backbones like poly(arylene ether)s is a key design principle. nih.gov

The sulfonic acid groups (–SO₃H), obtained after acidification of the sodium sulfonate salts, are the primary sites for proton conduction. The mechanism of proton transport is closely linked to the hydration level of the membrane. Protons can move through the membrane via two main mechanisms: the Grotthuss mechanism, where protons hop between adjacent water molecules and sulfonic acid sites, and the vehicle mechanism, where protons are carried by water molecules (as H₃O⁺).

The structural design of these polymers aims to create well-defined hydrophilic and hydrophobic domains. researchgate.net The sulfonated phenyl rings form hydrophilic clusters that absorb water, creating interconnected channels for proton transport. The hydrophobic polymer backbone provides mechanical strength and dimensional stability to the membrane. The degree of sulfonation is a critical parameter; a higher concentration of sulfonic acid groups generally leads to higher proton conductivity but can also result in excessive water uptake and swelling, which can compromise the mechanical integrity of the membrane. acs.org

| Polymer Type | Degree of Sulfonation (DS) | Proton Conductivity (S/cm) at 80°C | Water Uptake (%) at 80°C |

| Sulfonated Poly(arylene ether sulfone) | 1.0 | 0.08 | 35 |

| Sulfonated Poly(arylene ether sulfone) | 1.5 | 0.15 | 60 |

| Sulfonated Poly(arylene ether sulfone) | 2.0 | 0.22 | 95 |

This table presents illustrative data on how the degree of sulfonation in a typical sulfonated poly(arylene ether sulfone) membrane can influence its proton conductivity and water uptake.

Performance Enhancement in Fuel Cell Technologies

The use of hydrocarbon-based PEMs derived from monomers like this compound offers several advantages over traditional perfluorinated sulfonic acid (PFSA) membranes, such as Nafion®. These advantages include lower cost, reduced fuel crossover (particularly for methanol), and improved performance at higher temperatures and lower humidity levels. nih.govkoreascience.kr

Research has shown that sulfonated hydrocarbon polymers can be engineered to exhibit outstanding proton conductivity, which is a key factor for practical fuel cell applications. researchgate.net By carefully controlling the polymer architecture, it is possible to create membranes with well-defined phase-separated structures, leading to efficient proton transport. nih.gov

| Membrane Type | Methanol (B129727) Crossover (A/cm²) | Maximum Power Density (mW/cm²) |

| Nafion® 117 | 0.35 | 120 |

| Sulfonated Poly(arylene ether) | 0.15 | 180 |

This table provides a comparative overview of the performance of a generic sulfonated poly(arylene ether) membrane versus a standard Nafion® membrane in a direct methanol fuel cell, highlighting the lower methanol crossover and higher power density of the hydrocarbon-based membrane.

Synthesis and Characterization of Functionalized Polymeric Materials

The reactive aldehyde group of this compound allows for its use in the synthesis of a variety of functionalized polymeric materials through various chemical modification techniques.

Tailoring Thermal and Mechanical Properties through Chemical Modification

The introduction of this compound into polymer structures can significantly influence their thermal and mechanical properties. The rigid aromatic ring and the ionic sulfonate groups can enhance the thermal stability of the resulting polymers. The ionic groups can also lead to strong intermolecular interactions, which can improve the mechanical strength and modulus of the material.

Crosslinking is a common strategy to further enhance the thermal and mechanical properties of polymers. The aldehyde group of this compound can be utilized in crosslinking reactions, for example, by reacting with polymers containing amino or hydroxyl groups. This creates a three-dimensional network structure that restricts polymer chain mobility, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. Crosslinked sulfonated polyimides, for instance, have shown excellent thermal stability and mechanical properties, making them suitable for high-temperature applications. rsc.orgresearchgate.net

| Polymer System | Crosslinking Agent | Glass Transition Temperature (°C) | Tensile Strength (MPa) |

| Poly(amic acid) | None | 280 | 95 |

| Crosslinked Polyimide | Diamine | 350 | 120 |

| Crosslinked Sulfonated Polyimide | This compound | >400 | 150 |

This table illustrates the effect of crosslinking on the thermal and mechanical properties of polyimide-based materials, with a hypothetical example of using a derivative of this compound as a crosslinking agent to demonstrate the potential for significant property enhancement.

Exploration of Novel Polymeric Architectures

The unique chemical functionalities of this compound make it a valuable monomer for the synthesis of novel polymeric architectures, such as block copolymers. nih.gov Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. The formyl group can be used as a reactive site to initiate or terminate polymerization, or to link different polymer blocks together.

For example, a hydrophilic block containing sulfonated aromatic units derived from this compound can be combined with a hydrophobic block to create amphiphilic block copolymers. In aqueous environments, these copolymers can self-assemble into various nanostructures, such as micelles, vesicles, or ordered mesophases. These self-assembled structures have potential applications in drug delivery, nanotechnology, and as templates for the synthesis of nanostructured materials. The synthesis of such block copolymers often involves controlled polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, where the aldehyde functionality can be chemically modified to participate in these processes. nih.gov

Biopolymer Conjugates and Bioactive Hydrogel Systems

The biocompatibility and reactivity of this compound derivatives have led to their exploration in the field of biomaterials, particularly in the development of biopolymer conjugates and bioactive hydrogels.

Chitosan (B1678972), a natural polysaccharide derived from chitin, is a prime candidate for creating such biomaterials. nih.gov The primary amine groups on the chitosan backbone can readily react with the aldehyde group of this compound via a Schiff base reaction to form a crosslinked hydrogel network. nih.gov This crosslinking process is often carried out under mild conditions, which is crucial for preserving the bioactivity of encapsulated therapeutic agents.

These chitosan-based hydrogels exhibit pH-responsive swelling behavior. nih.govresearchgate.net In acidic environments, the remaining free amine groups on the chitosan chains become protonated, leading to electrostatic repulsion and increased swelling. This property can be exploited for the controlled release of drugs in specific physiological environments, such as the stomach. The incorporation of the sulfonated aromatic moiety can also impart antibacterial properties to the hydrogel. researchgate.net

The swelling ratio and degradation rate of these hydrogels can be tailored by controlling the crosslinking density, which is dependent on the concentration of the dialdehyde (B1249045) crosslinker. nih.gov

| Hydrogel Composition | Crosslinker Concentration (mol%) | Swelling Ratio (at pH 5) | Degradation Time (days) |

| Chitosan-glutaraldehyde | 1.0 | 500 | 14 |

| Chitosan-glutaraldehyde | 2.0 | 350 | 28 |

| Chitosan-aromatic dialdehyde | 1.0 | 450 | 21 |

| Chitosan-aromatic dialdehyde | 2.0 | 300 | 40 |

This table provides a representative comparison of the properties of chitosan hydrogels crosslinked with a common aliphatic dialdehyde (glutaraldehyde) and a hypothetical aromatic dialdehyde, illustrating how the crosslinker type and concentration can be used to tune the hydrogel's swelling and degradation characteristics.

These bioactive hydrogel systems hold great promise for a variety of biomedical applications, including wound dressing, drug delivery, and tissue engineering, owing to their biocompatibility, biodegradability, and tunable properties. nih.gov

Chitosan Modification for Antimicrobial Activity

Chitosan, a natural polysaccharide derived from chitin, is well-regarded for its biocompatibility, biodegradability, and inherent antimicrobial properties. nih.govmdpi.com However, its application can be limited by its poor solubility in neutral or alkaline conditions. nih.govmdpi.com Chemical modification of chitosan is a key strategy to enhance its solubility and broaden its antimicrobial efficacy. nih.gov The primary amino groups present on the chitosan backbone are readily available for reaction with aldehydes to form Schiff bases (imines), a common and effective modification method. nih.govnih.govmdpi.com

The use of this compound as a modifying agent for chitosan offers distinct advantages. The formyl group reacts with the primary amines of chitosan through a Schiff base condensation reaction. This covalent modification introduces the benzenedisulfonate moiety onto the chitosan polymer chain.

Below is a table summarizing the effects of modifying chitosan with aromatic aldehydes, a category to which this compound belongs.

| Parameter | Unmodified Chitosan | Chitosan Modified with Aromatic Aldehyde (e.g., this compound) | Rationale for Change |

| Solubility | Generally soluble only in acidic media. mdpi.com | Improved solubility over a wider pH range. | Introduction of ionic sulfonate groups enhances hydrophilicity. |

| Antimicrobial Spectrum | Broad-spectrum, but activity is pH-dependent. mdpi.com | Potentially enhanced and less pH-dependent activity. | Covalent modification and introduction of new functional groups alter the mechanism of interaction with microbes. |

| Mechanism of Action | Electrostatic interaction, chelation of metal ions, disruption of cell wall. mdpi.com | Enhanced electrostatic interactions and potential for multiple modes of membrane disruption. | Combination of chitosan's cationic nature with the anionic and aromatic moieties from the modifying agent. |

| Thermal Stability | Moderate. | Generally improved thermal stability. nih.gov | The rigid aromatic structures introduced into the polymer backbone increase stability. nih.gov |

Design of Controlled-Release Formulations

The development of controlled-release drug delivery systems is a significant area of pharmaceutical research, aiming to improve therapeutic efficacy and patient compliance. This compound serves as a valuable component in the design of such formulations. The highly ionic sulfonate groups can significantly improve the solubility and bioavailability of certain drug compounds, a critical factor for effective drug delivery.

In polymer-based drug delivery systems, this compound can be used to modify polymer carriers. For instance, it can be grafted onto polymer backbones to create hydrogels or nanoparticles. The sulfonate groups enhance the hydrophilicity and swelling capacity of these materials, which are key properties for controlling the diffusion and release of encapsulated drugs. The release rate can be tailored by controlling the degree of substitution with the sulfonate-containing molecule.

The reactive aldehyde group also allows for the covalent conjugation of drugs that contain primary or secondary amine groups, forming a Schiff base linkage. This linkage can be designed to be stable at physiological pH but hydrolyzable under specific conditions (e.g., the lower pH of a tumor microenvironment or within cellular lysosomes), thereby enabling targeted drug release.

| Feature | Role of this compound | Impact on Formulation |

| Solubility Enhancement | The two sulfonate groups are highly ionic and hydrophilic. | Increases the water solubility of the polymer carrier or the conjugated drug, improving bioavailability. |

| Controlled Swelling | Incorporation into hydrogels increases the ionic content and water uptake. | Allows for tunable swelling behavior, which governs the diffusion rate of the encapsulated drug. |

| pH-Sensitive Drug Linkage | The aldehyde group forms a Schiff base with amine-containing drugs. | Creates a covalent bond that can be cleaved at lower pH, enabling targeted release in acidic environments (e.g., tumors, endosomes). |

| Carrier Modification | Can be used as a cross-linker or a pendant group on various polymer backbones. | Modifies the physical and chemical properties of the drug carrier to achieve desired release kinetics. |

Investigations into Biological Interface Properties

Understanding the interactions between synthetic materials and biological systems is fundamental to the development of biomedical devices, implants, and diagnostics. This compound is utilized as a tool in studying these biological interfaces due to its distinct chemical properties.

Its utility is prominent in proteomics and diagnostic assays. The aldehyde group provides a reactive handle for the specific labeling of biomolecules, such as proteins and peptides, at their N-terminus or on lysine (B10760008) side chains through Schiff base formation. The high water solubility and well-defined structure of the molecule ensure that these labeling reactions can be performed in aqueous buffers, preserving the native conformation of the biomolecules.

In proteomics research, this compound has been employed for the enrichment of N-terminal peptides from complex biological samples. By selectively tagging proteins, researchers can improve the sensitivity of detection in techniques like mass spectrometry. The sulfonate groups can also influence the self-assembly and interaction of labeled biomolecules at interfaces, a phenomenon critical in cellular signaling and tissue formation. nih.gov The ability to modify surfaces with this compound allows for the creation of controlled chemical environments to study cell adhesion, protein adsorption, and other interfacial phenomena.

| Application Area | Function of this compound | Research Findings/Objective |

| Proteomics | Reagent for selective labeling of N-terminal peptides. | Enhances the detection sensitivity of specific proteins in complex mixtures. |

| Diagnostic Assays | Used to selectively label proteins and peptides. | Facilitates the detection and quantification of biomarkers. |

| Surface Modification | Covalently attached to surfaces to introduce negative charge and reactive sites. | Creates well-defined surfaces to study protein adsorption and cell-material interactions. |

| Biomolecule Self-Assembly | The ionic sulfonate groups can mediate electrostatic interactions. | Influences the aggregation and ordering of labeled peptides and proteins, mimicking biological self-assembly processes. nih.gov |

Analytical Chemistry and Advanced Detection Technologies Utilizing Sodium 4 Formylbenzene 1,3 Disulfonate

Reagent Applications in Chromatographic Separations

Sodium 4-formylbenzene-1,3-disulfonate, also known by its acidic form, 4-formylbenzene-1,3-disulfonic acid, serves as a derivatization reagent in chromatographic techniques. The primary purpose of derivatization in chromatography is to modify the analyte to improve its separation and detection. The introduction of the highly polar sulfonate groups can significantly alter the chromatographic behavior of derivatized molecules.

While the compound is noted as a reagent in analytical techniques like chromatography, detailed research elaborating on its specific applications for enhancing chromatographic separations is limited in publicly available literature. However, based on its chemical properties, its utility can be inferred. For instance, derivatization of nonpolar, UV-inactive compounds with this reagent would introduce strong chromophores (the benzene (B151609) ring) and ionizable groups (the sulfonates). This would allow for their analysis by reverse-phase HPLC with UV detection or ion-exchange chromatography.

In the context of capillary electrophoresis (CE), derivatization is often employed to introduce a charge to neutral analytes, enabling their separation in an electric field, or to enhance the detectability of molecules that lack a suitable chromophore. While specific studies detailing the use of this compound for this purpose are not extensively documented, the principle of using sulfonated reagents for the derivatization of amines and amino acids for CE analysis is well-established. For example, other sulfonated reagents like 1,2-naphthoquinone-4-sulfonate have been successfully used for the pre-column derivatization of amino acids, allowing for their separation and detection by CE. scispace.com

It is worth noting that in one study focused on peptide analysis, it was mentioned that derivatization with a similar compound exhibited "limited peptide separation capabilities," suggesting that its primary utility may lie in mass spectrometric analysis rather than chromatographic separation of complex peptide mixtures. dtu.dk

Mass Spectrometry for Trace Analysis and Compound Quantification

The application of this compound (referred to as 4-formyl-benzenesulfonic acid or FBSA in some research) as a derivatization reagent has shown significant promise in the field of mass spectrometry (MS), particularly for the analysis of peptides. dtu.dknih.gov The derivatization process involves the reaction of the aldehyde group of the reagent with the N-terminal amino group of a peptide, forming a Schiff base, which is then stabilized.

This N-terminal modification has a profound effect on the fragmentation of peptides during tandem mass spectrometry (MS/MS), a technique crucial for determining the amino acid sequence of peptides. The presence of the sulfonate groups on the derivatizing agent leads to a "charge-remote" fragmentation pattern. This results in a significant enhancement of the b-ion series in the mass spectrum, which corresponds to fragments containing the N-terminus of the peptide. nih.gov The clear and intense series of b-ions greatly simplifies the interpretation of the spectra and allows for more confident and accurate de novo sequencing of peptides. nih.gov

A key advantage of this derivatization is that it facilitates high-quality MS/MS data in both positive and negative ion modes of electrospray ionization (ESI). nih.gov In positive ion mode, the derivatized peptides produce a rich series of b- and y-ions (fragments containing the C-terminus). In negative ion mode, the sulfonated derivatizing group directs the fragmentation to produce a prominent series of sulfonated b-ions. This dual-polarity analysis provides complementary fragmentation information, further increasing the confidence in peptide identification. dtu.dk

The derivatization procedure has been optimized to be rapid and efficient, with microwave-assisted methods reducing the reaction time and minimizing the occurrence of undesired side reactions. nih.gov The table below summarizes the key aspects of this derivatization for mass spectrometry.

| Feature | Description | Reference |

| Reaction | Microwave-assisted derivatization of peptide N-terminus with 4-formyl-benzenesulfonic acid (FBSA). | nih.gov |

| Effect on Fragmentation | Enables chemically activated fragmentation, significantly enhancing the intensity of the b-ion series. | dtu.dknih.gov |

| Ionization Modes | Effective in both positive (ESI+) and negative (ESI-) ion modes. | nih.gov |

| Data Improvement | Produces an improved MS/MS dataset with high-intensity signals of both b- and y-ions, facilitating easier and more accurate peptide sequencing. | nih.gov |

| Efficiency | The procedure is rapid and results in minimal undesired side reactions. | nih.gov |

Proteomics Research: Peptide Enrichment and Sensitivity Enhancement

In the field of proteomics, which involves the large-scale study of proteins, the identification and quantification of peptides are fundamental tasks. The derivatization of peptides with this compound offers significant benefits for proteomics research, primarily through the enhancement of mass spectrometric detection and the simplification of complex peptide mixtures.

The selective derivatization of the N-terminus of peptides can be considered a form of chemical enrichment. By tagging the N-terminal peptides, they can be more easily identified in complex mixtures. While this specific reagent is not primarily used for physical enrichment (i.e., isolating the derivatized peptides), it chemically "enriches" the information obtained from them in the mass spectrometer.

The most significant contribution to proteomics is the dramatic enhancement in the sensitivity of detection and the quality of fragmentation data for derivatized peptides. nih.gov This is particularly valuable for identifying peptides that are present in low abundance or that fragment poorly in their native state. The derivatization procedure leads to a significant increase in the intensity of fragment ions that are crucial for sequence identification. nih.gov

Research has shown that the b-ion intensities for derivatized peptides can comprise a significant portion of the total ion current in the MS/MS spectrum, making their identification more straightforward. nih.gov The table below presents a comparison of ion intensities for a model peptide before and after derivatization, illustrating the enhancement effect.

| Ion Type | Underivatized Peptide (Relative Intensity) | Derivatized Peptide (Relative Intensity) | Reference |

| b-ions | Low to moderate | High | nih.gov |

| y-ions | Moderate to high | Moderate to high | nih.gov |

This enhancement in sequence-informative ions allows for more reliable protein identification from complex biological samples. The ability to generate robust fragmentation data for a larger number of peptides within a sample ultimately leads to a more comprehensive characterization of the proteome. The methodology of using FBSA derivatization for improved de novo sequencing is a reliable approach for accurate peptide sequence assignment, which is a cornerstone of proteomics research. nih.gov

Coordination Chemistry and Catalytic Applications of Sodium 4 Formylbenzene 1,3 Disulfonate Complexes

Synthesis and Structural Elucidation of Metal-Organic Frameworks and Complexes

A notable example of a coordination compound derived from Sodium 4-formylbenzene-1,3-disulfonate is a Calcium(II) complex synthesized through a one-pot reaction. bcrec.idkemdikbud.go.id This method involves the reaction of disodium (B8443419) 4-formylbenzene-1,3-disulfonate, isonicotinic acid hydrazide, and Ca(ClO₄)₂·2H₂O. bcrec.idkemdikbud.go.id The resulting ligand, 4-formylbenzene-1,3-disulfonate-isonicotinic acid hydrazone, coordinates with the Ca(II) ions.

Structural elucidation of the synthesized Ca(II) complex was carried out using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. bcrec.idkemdikbud.go.id The analysis revealed that the complex crystallizes in the triclinic space group P-1. researchgate.net The crystal structure is comprised of two Ca(II) ions, two 4-formylbenzene-1,3-disulfonate-isonicotinic acid hydrazone ligands, ten coordinated water molecules, and two lattice water molecules. researchgate.net

Each Ca(II) ion is seven-coordinated, forming a distorted trigonal dodecahedron geometry. kemdikbud.go.id The coordination sphere of the calcium ion consists of two oxygen atoms from the sulfonate groups of two different hydrazone ligands and five oxygen atoms from five coordinated water molecules. kemdikbud.go.id The ligand itself is nearly coplanar, with a dihedral angle of 8.2° between its two aromatic rings. kemdikbud.go.id The complex molecules are further organized into a three-dimensional network structure through π-π stacking interactions and hydrogen bonds. bcrec.idkemdikbud.go.id

| Crystal Data and Structure Refinement for the Ca(II) Complex | |

| Empirical Formula | C₂₆H₄₂Ca₂N₆O₂₆S₄ |

| Formula Weight | 1067.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 10.123(2) Å, α = 78.98(3)° |

| b = 11.234(2) Å, β = 85.12(3)° | |

| c = 12.145(2) Å, γ = 70.12(3)° | |

| Volume | 1289.4(4) ų |

| Z | 1 |

Heterogeneous and Homogeneous Catalysis Mediated by Derived Systems

The synthesized Calcium(II) complex of 4-formylbenzene-1,3-disulfonate-isonicotinic acid hydrazone has demonstrated efficacy as a homogeneous catalyst in the oxidation of benzylic alcohol. bcrec.idkemdikbud.go.id The catalytic performance was evaluated under various reaction conditions to determine the optimal parameters for conversion and selectivity.

The study revealed that the choice of solvent and reaction temperature significantly influences the catalytic activity. kemdikbud.go.id Among the solvents tested, 1,4-dioxane (B91453) proved to be the most effective. kemdikbud.go.id The optimal temperature for the reaction was identified as 130 °C. kemdikbud.go.id Under these optimized conditions—a reaction time of 6 hours at 130 °C in 1,4-dioxane—the catalyst achieved a good conversion of benzyl (B1604629) alcohol (78%) with excellent selectivity for benzaldehyde (B42025) (98%). bcrec.idkemdikbud.go.id

| Catalytic Performance of the Ca(II) Complex in Benzyl Alcohol Oxidation | ||

| Solvent | Conversion (%) | Selectivity (%) |

| 1,4-dioxane | 78 | 98 |

| Toluene | 65 | 98 |

| Acetonitrile | 43 | 97 |

| N,N-Dimethylformamide | 35 | 96 |

Mechanistic Studies of Catalytic Pathways

A proposed mechanism for the catalytic oxidation of benzyl alcohol by the Ca(II) coordination polymer involves several key steps. researchgate.net The process is believed to be initiated by the coordination of a benzyl alcohol molecule to a coordinatively unsaturated calcium site within the complex, forming an intermediate calcium-alcoholate species. researchgate.net

Following this coordination, a proton from the hydroxyl group of the alcohol is abstracted by the support, leading to the formation of surface-adsorbed hydrogen species and an alkoxide intermediate. researchgate.net This alkoxide intermediate then undergoes a β-hydride elimination, which results in the formation of the final product, benzaldehyde. researchgate.net

In this step, a Ca-hydride species is also generated. The catalytic cycle is completed by the oxidation of this Ca-hydride species by an oxidizing agent, which regenerates the original Ca(II) coordination polymer, allowing it to participate in further catalytic cycles. researchgate.net

Environmental Chemistry and Remediation Strategies Involving Sodium 4 Formylbenzene 1,3 Disulfonate

Adsorption Mechanisms for Heavy Metal Sequestration

Sodium 4-formylbenzene-1,3-disulfonate possesses functional groups that suggest a potential for sequestering heavy metal ions from contaminated water. The two sulfonate (-SO₃⁻) groups and the formyl (-CHO) group on the benzene (B151609) ring can act as potential binding sites for metal cations. The negatively charged sulfonate groups can electrostatically attract positively charged heavy metal ions, while the oxygen atom in the formyl group can also offer a site for coordination.

While direct studies detailing the adsorption mechanisms of this compound for heavy metal sequestration are not extensively available in peer-reviewed literature, the principle of using sulfonated and carbonyl-containing compounds for this purpose is established. For instance, polymers and resins functionalized with sulfonate groups have demonstrated effective removal of various heavy metals through ion exchange mechanisms.

The proposed mechanism for heavy metal sequestration by this compound would likely involve the formation of complexes between the metal ions and the functional groups of the molecule. The efficiency of this process would depend on several factors, including the pH of the solution, the concentration of the metal ions, the presence of other competing ions, and the specific heavy metal .

To illustrate the potential efficacy, a hypothetical data table based on the expected performance of similar sulfonated aromatic compounds is presented below. This data is for illustrative purposes and is not derived from direct experimental results on this compound.

Table 1: Hypothetical Adsorption Capacities for Various Heavy Metals This table is for illustrative purposes and is based on the performance of functionally similar compounds.

| Heavy Metal Ion | Hypothetical Adsorption Capacity (mg/g) | Optimal pH Range |

|---|---|---|

| Lead (Pb²⁺) | 150 | 5.0 - 6.0 |

| Copper (Cu²⁺) | 120 | 4.5 - 5.5 |

| Cadmium (Cd²⁺) | 100 | 6.0 - 7.0 |

| Zinc (Zn²⁺) | 80 | 6.5 - 7.5 |

Degradation and Removal of Organic Contaminants in Aqueous Environments

The application of this compound in the degradation and removal of organic contaminants is another area of interest in environmental chemistry. While this compound is not a direct catalyst for degradation, it can be used as a building block to synthesize more complex structures, such as polymers or ligands for metal complexes, which can then be utilized in catalytic processes.

The aromatic structure of this compound suggests that it could be involved in photochemical degradation processes. Under UV irradiation, the compound might generate reactive oxygen species that can then degrade persistent organic pollutants. However, specific research to validate this mechanism for this particular compound is limited.

Furthermore, materials incorporating this compound could be designed to selectively adsorb organic pollutants. The benzene ring can interact with other aromatic pollutants through π-π stacking interactions, while the polar sulfonate groups can enhance the material's dispersibility in water.

Below is a data table summarizing potential research findings on the removal of select organic contaminants using systems that could theoretically incorporate this compound. It is important to note that this data is representative of research on related functional materials.

Table 2: Potential Removal Efficiency for Selected Organic Contaminants This table is representative of findings for functionally related materials and does not represent direct experimental data for this compound.

| Organic Contaminant | Removal Process | Potential Removal Efficiency (%) | Contact Time (hours) |

|---|---|---|---|

| Methylene Blue | Adsorption | 95 | 2 |

| Phenol | Photocatalytic Degradation | 85 | 4 |

| Bisphenol A | Adsorption | 90 | 3 |

| Atrazine | Photocatalytic Degradation | 80 | 5 |

Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of Sodium 4-formylbenzene-1,3-disulfonate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a wealth of information regarding the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound in solution. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the protons and carbon atoms within the molecule.

In ¹H NMR spectra, the aldehyde proton typically appears as a singlet in the downfield region, generally around 10 ppm, due to the deshielding effect of the electronegative oxygen atom. The aromatic protons exhibit characteristic splitting patterns and chemical shifts in the range of 7.5–8.5 ppm, influenced by the positions of the sulfonate and formyl groups on the benzene (B151609) ring. sigmaaldrich.com

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. The carbon atom of the formyl group is highly deshielded and resonates at a significantly downfield chemical shift. The aromatic carbons attached to the sulfonate groups are also deshielded and typically appear in the 120–130 ppm range. sigmaaldrich.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde (-CHO) | ~10 |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹³C | Aldehyde (CHO) | >190 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Infrared (IR) Spectroscopy:

Infrared spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, confirming the presence of the formyl and sulfonate moieties.

Key vibrational bands expected in the IR spectrum include:

A strong absorption band corresponding to the C=O stretching of the aldehyde group, typically observed in the region of 1700-1720 cm⁻¹.

Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate groups, which generally appear in the ranges of 1340-1360 cm⁻¹ and 1160-1190 cm⁻¹, respectively.

Several bands in the 1000-800 cm⁻¹ region are attributed to S-O stretching vibrations.

Aromatic C-H stretching vibrations are typically observed around 3030-3100 cm⁻¹.

C-C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | 1340 - 1360 |

| S=O Symmetric Stretch | 1160 - 1190 | |

| Sulfonate (-SO₃⁻) | S-O Stretch | 1000 - 800 |

| Aromatic Ring | C-H Stretch | 3030 - 3100 |

| C-C Stretch | 1450 - 1600 |

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Computational Modeling and Quantum Chemical Calculations

In the absence of experimental single-crystal X-ray data, computational modeling and quantum chemical calculations serve as valuable tools for predicting the molecular structure and electronic properties of this compound. Methods such as Density Functional Theory (DFT) can be employed to optimize the molecular geometry and calculate various molecular descriptors.

These computational approaches can provide detailed information on:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the gas phase or with solvent models.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap can provide insights into the kinetic stability of the molecule.

Vibrational Frequencies: Theoretical calculation of the infrared spectrum, which can be compared with experimental data to aid in the assignment of vibrational modes.

Electrostatic Potential Maps: Visualization of the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions, which is important for predicting sites of electrophilic and nucleophilic attack.

While specific computational studies on this compound are not extensively reported, DFT calculations on analogous substituted benzenesulfonates have demonstrated good correlation between theoretical predictions and experimental findings for both structural parameters and spectroscopic data. nih.gov

Prospective Research Avenues and Future Directions for Sodium 4 Formylbenzene 1,3 Disulfonate Research

Interdisciplinary Research Paradigms

The multifaceted nature of Sodium 4-formylbenzene-1,3-disulfonate invites a convergence of expertise from various scientific fields. Future breakthroughs are likely to emerge from the synergy between chemistry, materials science, biology, and engineering.

Advanced Materials & Electrochemistry: A primary application of this compound is in the synthesis of polymer electrolyte membranes (PEMs), which are critical components in electrochemical devices like fuel cells. sigmaaldrich.comgtilaboratorysupplies.commacsenlab.com Future interdisciplinary work between polymer chemists and electrochemists could focus on designing next-generation PEMs. By incorporating this compound into novel co-polymer structures, researchers can aim to enhance proton conductivity, improve thermal and mechanical stability, and reduce fuel crossover, thereby boosting the efficiency and durability of fuel cells.

Bioconjugation and Diagnostics: The reactive formyl group is capable of forming stable linkages with amine groups on biomolecules through Schiff base condensation. This reactivity is valuable for biochemists and analytical chemists. Collaborative research could lead to the development of novel diagnostic assays and biosensors. The compound can be used as a linker to attach proteins or peptides to surfaces or nanoparticles, while its sulfonate groups ensure solubility and biocompatibility in aqueous biological environments.

Environmental Engineering: The compound's ionic nature suggests potential applications in environmental remediation. Research at the intersection of environmental science and chemical engineering could explore its use in creating highly selective chelating resins or functionalized membranes for the capture of heavy metal ions or the degradation of organic pollutants from wastewater.

Table 1: Potential Interdisciplinary Research Collaborations

| Collaborating Fields | Prospective Research Project | Key Role of this compound |

|---|---|---|

| Polymer Chemistry & Electrochemistry | Development of high-performance Polymer Electrolyte Membranes (PEMs) for fuel cells. | Provides sulfonic acid groups for proton conduction and a reactive site for polymer cross-linking. |

| Biochemistry & Analytical Chemistry | Creation of novel water-soluble bioconjugates for diagnostic assays. | Formyl group enables covalent bonding to biomolecules; sulfonate groups ensure aqueous solubility. |

| Environmental Science & Chemical Engineering | Design of functionalized polymers or membranes for water purification. | Acts as a monomer to introduce ion-exchange sites for capturing pollutants. |

| Medicinal Chemistry & Nanotechnology | Functionalization of nanoparticles for targeted drug delivery systems. | Provides a hydrophilic surface coating and a reactive point for drug attachment. |

Scale-Up and Industrial Relevance of Research Findings

For research findings to translate into real-world impact, the synthesis and application of this compound must be industrially viable. Future research in this area will need to address the challenges of large-scale production and integration into manufacturing processes.

Process Chemistry and Optimization: The industrial production of aromatic aldehydes and their derivatives requires efficient and cost-effective synthesis routes. mdpi.com Research into the manufacturing process of this compound should focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Key challenges in related sulfonation processes often include controlling the degree of sulfonation and preventing the formation of by-products. Investigating continuous flow manufacturing, as opposed to batch processing, could offer significant advantages in terms of consistency, safety, and scalability.

Expanding Industrial Applications: While its role in dye and polymer synthesis is established, its potential in other large-scale industries remains underexplored. Future studies could investigate its utility as a specialty additive in industries such as:

Electroplating: As a brightener or leveling agent in plating baths, where its aromatic and ionic character could influence metal deposition.

Construction: As a component in superplasticizers for concrete, where sulfonated aromatic compounds are known to improve flow characteristics.

Agrochemicals: As a scaffold for the synthesis of novel, water-soluble pesticides or herbicides.

Table 2: Considerations for Industrial Scale-Up

| Aspect | Research Focus | Desired Outcome |

|---|---|---|

| Synthesis Route | Optimization of sulfonation and formylation steps; exploration of continuous flow reactors. | Higher yield, improved purity, reduced cost, and enhanced process safety. |

| Raw Material Sourcing | Evaluation of alternative feedstocks and greener synthesis pathways. | Sustainable and economically stable supply chain. |

| Application Integration | Pilot-scale studies in target industries (e.g., advanced polymers, electroplating). | Demonstrated performance and economic viability in industrial settings. |

| Quality Control | Development of robust analytical methods (e.g., HPLC, NMR) for process monitoring. | Consistent product quality meeting stringent industrial specifications. |

Integration with Emerging Technologies and Smart Materials

The unique combination of functional groups in this compound makes it an excellent candidate for incorporation into the next generation of advanced materials.

Smart and Responsive Materials: The aldehyde functionality provides a chemical handle to graft the molecule onto surfaces or polymer backbones. This could be exploited to create "smart" materials that respond to specific stimuli. For example, polymers functionalized with this compound could be designed to change their optical, mechanical, or conductive properties in response to changes in pH or the presence of specific analytes, leading to applications in chemical sensors and actuators.

Advanced Functional Surfaces: By covalently bonding this compound to the surfaces of materials like silicon wafers, glass, or metal oxides, researchers can precisely engineer surface properties. The sulfonate groups can impart hydrophilicity, anti-fouling characteristics, or a permanent negative surface charge, which is highly desirable in microfluidics, biomedical implants, and specialized filtration membranes.

Nanomaterial Functionalization: In the field of nanotechnology, stabilizing nanoparticles in aqueous media is a critical challenge. This compound can be used as a surface ligand to functionalize a wide range of nanoparticles. This would not only provide excellent colloidal stability due to electrostatic repulsion from the sulfonate groups but also offer a reactive aldehyde group on the nanoparticle surface for subsequent conjugation to drugs, catalysts, or targeting molecules.

Table 3: Future Directions in Emerging Technologies

| Emerging Technology | Potential Role of this compound | Enabling Properties |

|---|---|---|

| Chemical Sensors | Component of a stimuli-responsive polymer that changes properties upon binding an analyte. | Reactive formyl group for immobilization and analyte interaction. |

| Anti-Fouling Coatings | Monomer used to create hydrophilic and electrostatically repulsive surface coatings. | High density of ionic sulfonate groups. |

| Catalysis | A linker to anchor catalytic metal complexes onto water-soluble polymers or nanoparticles. | Dual functionality (formyl and sulfonate groups). |

| 3D Printing | An additive or monomer in hydrogel resins to create functional objects with tailored ion-exchange capabilities. | Water solubility and reactive aldehyde group for cross-linking. |

Q & A

Q. What are the key synthetic routes for Sodium 4-formylbenzene-1,3-disulfonate, and how can purity be optimized?

Synthesis typically involves sulfonation of benzene derivatives. For instance, benzene is sulfonated using sulfur trioxide or sulfuric acid, followed by neutralization with sodium hydroxide to yield disodium benzene-1,3-disulfonate intermediates. Subsequent formylation introduces the aldehyde group. Purity optimization includes:

Q. How is this compound characterized in solution, and what analytical techniques are essential?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H NMR (DO) identifies the aldehyde proton (~10 ppm) and aromatic protons (7.5–8.5 ppm). C NMR confirms sulfonate groups (~120–130 ppm).

- UV-Vis Spectroscopy : Quantifies absorbance maxima (~260–280 nm for aromatic systems).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with mobile phases like methanol/sodium acetate buffer (pH 4.6) resolve impurities .

Advanced Research Questions

Q. What experimental design considerations are critical for using this compound in reactive oxygen species (ROS) detection assays?

this compound derivatives (e.g., WST-1, WST-8) are water-soluble tetrazolium salts used in superoxide radical (O) detection. Key parameters:

- Probe specificity : Validate against competing radicals (e.g., hydroxyl radicals) using scavengers like mannitol or catalase.

- pH optimization : Maintain physiological pH (7.4) to ensure stability of the formazan product.

- Interference checks : Test for false positives from reducing agents (e.g., ascorbate) by pre-incubating samples with inhibitors .

Q. How does this compound compare to Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate) in metal chelation studies?

While Tiron is a known chelator for vanadium and iron, this compound’s aldehyde group may enable Schiff base formation with amines, enhancing metal-binding specificity. Methodological comparisons include:

Q. What challenges arise in mechanistic studies of its antioxidant activity, and how can they be addressed?

Challenges include:

- Distinguishing direct scavenging vs. indirect effects : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect radical adducts.

- Kinetic variability : Employ stopped-flow techniques to measure reaction rates with ROS.

- Cellular uptake limitations : Modify with lipophilic moieties (e.g., ester prodrugs) to enhance membrane permeability .

Q. How can derivatization of the aldehyde group expand its application in bioconjugation or probe development?

The aldehyde enables:

- Schiff base formation : Conjugation with amine-containing biomolecules (e.g., proteins, peptides) for fluorescent probes.

- Hydrazone linkage : Stable tagging with hydrazide-functionalized dyes (e.g., rhodamine derivatives).

- Quality control : Monitor derivatization efficiency via HPLC or mass spectrometry .

Q. What contradictions exist in reported data on its solubility and stability, and how should researchers resolve them?

Discrepancies in solubility (e.g., anhydrous vs. hydrated forms) and stability (pH-dependent degradation) are noted. Solutions:

- Standardize hydration state : Use Karl Fischer titration to quantify water content.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- Buffer selection : Avoid phosphate buffers (risk of precipitation) in favor of acetate or Tris .

Methodological Tables

Q. Table 1. Key Analytical Parameters for HPLC Characterization

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm | |

| Mobile Phase | Methanol:Buffer (65:35, pH 4.6) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

Q. Table 2. Comparison of ROS Detection Probes

| Probe | Sensitivity (O) | Water Solubility | Interference Risks |

|---|---|---|---|

| WST-1 | High | Yes | Reducing agents |

| Cytochrome c | Moderate | No | Cellular proteins |

| This compound derivatives | Adjustable (via derivatization) | Yes | pH-dependent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.